molecular formula C20H26O7 B190897 Cnicin CAS No. 24394-09-0

Cnicin

Katalognummer B190897
CAS-Nummer: 24394-09-0
Molekulargewicht: 378.4 g/mol
InChI-Schlüssel: ZTDFZLVUIVPZDU-VANIYDICSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cnicin is a sesquiterpene lactone, esterified with a substituted acrylic acid, and belonging to the germacranolide class of natural products . It is mainly found in Cnicus (Cnicus benedictus L. (Asteraceae)), and is present in spotted knapweed plants, where the highest and lowest concentrations are found in the leaves (0.86-3.86% cnicin) and stems respectively .


Synthesis Analysis

Cnicin has been isolated from C. benedicta by chromatographic fractionation . To overcome its poor water solubility, inclusion complexes with β-cyclodextrin (βCD) and 2-hydroxypropyl-β-cyclodextrin (HPβCD) have been prepared by coprecipitation .


Molecular Structure Analysis

The molecular formula of Cnicin is C20H26O7 . The average mass is 378.416 Da and the monoisotopic mass is 378.167847 Da .


Chemical Reactions Analysis

Cnicin has shown antiparasitic activities . In vitro and in vivo antischistosomal activities of cnicin and its complexes with βCD and HPβCD against Schistosoma mansoni have been evaluated .


Physical And Chemical Properties Analysis

Cnicin has poor water solubility, which may limit its antiparasitic activities .

Wissenschaftliche Forschungsanwendungen

Safety and Hazards

It is recommended to avoid breathing mist, gas or vapours of Cnicin. Contact with skin and eyes should be avoided. Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation is advised .

Wirkmechanismus

Target of Action

Cnicin, a sesquiterpene lactone found mainly in Cnicus benedictus L. (Asteraceae), has been identified to target multiple sites. It has shown antiproliferative effects on primary myeloma cells , suggesting a role in cancer treatment. Additionally, it has been found to inhibit the enzyme MurA, which is crucial for peptidoglycan biosynthesis in Escherichia coli . This suggests a potential role as an antimicrobial agent.

Mode of Action

Cnicin’s mode of action is multifaceted. In the context of cancer treatment, it induces cell death in primary myeloma cells . As an antimicrobial, it inhibits the MurA enzyme, thereby disrupting the peptidoglycan biosynthesis pathway in bacteria .

Biochemical Pathways

Cnicin affects several biochemical pathways. In cancer cells, it triggers apoptosis, leading to cell death . In bacteria, by inhibiting the MurA enzyme, it disrupts the peptidoglycan biosynthesis pathway, which is essential for bacterial cell wall synthesis .

Pharmacokinetics

It has been demonstrated that cnicin can be administered orally, which suggests good bioavailability

Result of Action

The result of Cnicin’s action is the induction of cell death in primary myeloma cells , which could potentially be used in cancer treatment. In bacteria, it leads to the disruption of cell wall synthesis, which could make it a potential antimicrobial agent .

Action Environment

The environment in which Cnicin acts can influence its efficacy and stability. For instance, in the context of nerve regeneration, it has been shown to promote axon growth in various species, including humans . .

Eigenschaften

IUPAC Name

[(3aR,4S,6E,10Z,11aR)-10-(hydroxymethyl)-6-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 3,4-dihydroxy-2-methylidenebutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O7/c1-11-5-4-6-14(9-21)8-17-18(13(3)20(25)27-17)16(7-11)26-19(24)12(2)15(23)10-22/h5,8,15-18,21-23H,2-4,6-7,9-10H2,1H3/b11-5+,14-8-/t15?,16-,17+,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTDFZLVUIVPZDU-VANIYDICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCC(=CC2C(C(C1)OC(=O)C(=C)C(CO)O)C(=C)C(=O)O2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C/1=C\CC/C(=C/[C@@H]2[C@@H]([C@H](C1)OC(=O)C(=C)C(CO)O)C(=C)C(=O)O2)/CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Centaurin

CAS RN

24394-09-0
Record name 2,3,3a,4,5,8,9,11a-octahydro-10-(hydroxymethyl)-6-methyl-3-methylene-2-oxocyclodeca[b]furan-4-yl 3,4-dihydroxy-2-methylenebutyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.004
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cnicin
Reactant of Route 2
Cnicin
Reactant of Route 3
Cnicin
Reactant of Route 4
Cnicin
Reactant of Route 5
Cnicin
Reactant of Route 6
Cnicin

Q & A

Q1: How does cnicin exert its anti-inflammatory effects?

A1: Cnicin demonstrates anti-inflammatory activity by inhibiting nuclear factor κB (NF-κB) and inducible nitric oxide synthase (iNOS) []. NF-κB plays a crucial role in inflammatory responses, while iNOS is involved in the production of nitric oxide, a mediator of inflammation. By inhibiting these targets, cnicin effectively reduces inflammation.

Q2: Does cnicin interact with any bacterial targets?

A2: Research indicates that cnicin inhibits the bacterial enzyme MurA []. MurA is a key enzyme in peptidoglycan biosynthesis, essential for bacterial cell wall formation. Cnicin forms a covalent adduct with MurA's substrate, UNAG, through an unusual "anti-Michael" 1,3-addition, leading to enzyme inhibition.

Q3: Can cnicin influence microtubule dynamics?

A3: Studies suggest that cnicin can inhibit microtubule detyrosination, a process that stabilizes microtubules and can hinder axonal growth []. This inhibition promotes a more dynamic state in microtubules, potentially contributing to the accelerated axon regeneration observed in some studies.

Q4: What is the molecular formula and weight of cnicin?

A4: Cnicin has a molecular formula of C20H26O7 and a molecular weight of 378.42 g/mol.

Q5: What spectroscopic data is available for cnicin?

A5: Structural characterization of cnicin commonly employs techniques such as UV, IR, 1H-NMR, and 13C-NMR spectroscopy, as well as mass spectrometry [, , , , , , , , ]. These techniques provide information about the compound's functional groups, connectivity, and stereochemistry.

Q6: Are there any studies on the stability of cnicin under different conditions?

A6: While the provided research does not delve into detailed stability studies of cnicin, it's worth noting that its biological activity has been demonstrated in various experimental setups, suggesting stability under those specific conditions. Further research is needed to comprehensively evaluate its stability profile.

Q7: Does cnicin possess any catalytic properties?

A7: The provided research focuses on cnicin's biological activity, particularly its anti-inflammatory, antibacterial, and potential nerve regeneration-promoting effects. There is no evidence suggesting inherent catalytic properties for cnicin based on these studies.

Q8: Have computational methods been used to study cnicin?

A8: Yes, in silico studies, including molecular docking and ADME (absorption, distribution, metabolism, excretion) predictions, have been conducted with cnicin []. These studies help predict potential interactions with biological targets and provide insights into the compound's pharmacokinetic properties. For instance, molecular docking has been used to investigate cnicin's interaction with cyclooxygenase-1 and nitric oxide synthase, suggesting potential inhibitory effects [].

Q9: How do structural modifications of cnicin affect its antibacterial activity?

A9: Research on cnicin analogues, particularly ester derivatives of salonitenolide, indicates that the presence of an ester group at the C-8 position is crucial for antibacterial activity []. Modifications at other positions may impact potency and selectivity.

Q10: Are there specific formulation strategies mentioned to improve cnicin's stability or bioavailability?

A10: While the research doesn't explicitly mention specific formulation strategies, it highlights that cnicin is often found in extracts prepared using various solvents. Further research is needed to explore targeted formulation approaches for improved delivery and bioavailability.

Q11: Is there information on SHE regulations related to cnicin?

A11: The provided research primarily focuses on cnicin's biological activity and chemical characterization. Information on specific SHE regulations and compliance is not addressed in these studies.

Q12: What is known about the ADME properties of cnicin?

A12: While specific details on cnicin's ADME profile are limited in the provided research, some studies utilize in silico ADME predictions to assess its pharmacokinetic properties []. Further in vivo studies are needed to comprehensively understand its absorption, distribution, metabolism, and excretion.

Q13: What in vitro models have been used to study cnicin's activity?

A13: Cnicin's biological activity has been evaluated using various in vitro models, including cell-based assays against cancer cell lines (e.g., HeLa, MCF-7, PC-3), bacterial strains (e.g., Staphylococcus aureus, Escherichia coli), and fungal species [, , , , , ].

Q14: Are there any animal models used to evaluate cnicin's effects?

A14: Yes, cnicin's anti-inflammatory activity has been demonstrated in a mouse model of ear edema, where it effectively reduced edema, myeloperoxidase activity, and pro-inflammatory cytokine levels []. Additionally, its potential to promote nerve regeneration has been investigated in mice with sciatic nerve injury [].

Q15: Have any clinical trials been conducted with cnicin?

A15: The provided research focuses on preclinical studies and does not mention any clinical trials conducted with cnicin.

Q16: Is there information on potential resistance mechanisms to cnicin?

A16: The provided research does not delve into specific resistance mechanisms associated with cnicin. Further investigations are needed to explore this aspect.

Q17: What is known about the safety profile of cnicin?

A17: While cnicin exhibits promising biological activities, some studies indicate cytotoxic effects against certain cell lines, such as human-derived macrophages []. Further research is crucial to comprehensively evaluate its toxicological profile and determine safe and effective dosages.

Q18: Are there any specific drug delivery strategies mentioned for cnicin?

A18: The provided research primarily focuses on evaluating cnicin's biological activity and does not explicitly mention specific drug delivery strategies. Further exploration of targeted delivery approaches could enhance its therapeutic potential.

Q19: How is cnicin typically quantified in plant material or extracts?

A19: Cnicin quantification often employs techniques like high-performance liquid chromatography (HPLC) [, , ]. 1H-NMR spectroscopy can also be used for quantitative analysis by comparing specific signal integrals of cnicin with an internal standard [].

Q20: Are there any studies on cnicin's dissolution rate or solubility in various media?

A20: The research provided does not contain specific studies on cnicin's dissolution or solubility properties.

Q21: Is there information on the validation of analytical methods used for cnicin analysis?

A21: While specific method validation details are not provided, the research emphasizes using established analytical techniques like HPLC and NMR, suggesting adherence to standard validation practices for accuracy, precision, and specificity [, , ].

Q22: What measures are mentioned to ensure the quality and consistency of cnicin?

A22: The research underscores using standard extraction and purification techniques, alongside robust analytical methods like HPLC and NMR, to characterize and quantify cnicin, indicating efforts to maintain quality and consistency [, , ].

Q23: Does cnicin elicit any immunological responses?

A23: The research provided focuses primarily on cnicin's anti-inflammatory, antibacterial, and potential nerve regeneration-promoting activities. Information regarding its potential immunogenicity or effects on immune responses is not addressed.

Q24: Are there any known interactions between cnicin and drug transporters?

A24: The research primarily focuses on cnicin's biological activity and does not provide information about its potential interactions with drug transporters.

Q25: Does cnicin induce or inhibit drug-metabolizing enzymes?

A25: The research provided does not address cnicin's potential interactions with drug-metabolizing enzymes.

Q26: What research infrastructure and resources are crucial for studying cnicin?

A26: Research on cnicin relies on standard infrastructure and resources found in natural product chemistry and pharmacology laboratories. These include equipment for extraction, purification (e.g., chromatography systems), structure elucidation (e.g., NMR, MS), and biological evaluation (e.g., cell culture facilities, animal models).

Q27: What are some historical milestones in cnicin research?

A27: Cnicin was first isolated from Cnicus benedictus [, ]. Since then, its isolation has been reported from various Centaurea species, highlighting its presence in this genus. Research has focused on its diverse biological activities, including anti-inflammatory, antibacterial, and potential nerve regeneration-promoting effects.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.